molecular formula C17H19NO3 B1259899 (2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol

(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol

Cat. No. B1259899
M. Wt: 285.34 g/mol
InChI Key: GNBQGLMYBIWCOO-GUYCJALGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol is a natural product found in Erythrina cochleata, Erythrina berteroana, and other organisms with data available.

Scientific Research Applications

Antitumor Activity

Methoxy-indoloisoquinolines, such as the one mentioned, have been synthesized and tested for their potential in antitumor applications. Studies on certain derivatives of methoxy-indoloisoquinolines have shown promising results in inhibiting cell proliferation in leukemia and mammary tumor cells. For instance, specific derivatives like trimethoxy-dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline exhibited significant inhibition of cell proliferation at low molar concentrations (Ambros, Angerer, & Wiegrebe, 1988).

Estrogen Receptor Binding and Cytostatic Activity

Other research has focused on methoxysubstituted indoloisoquinolines for their binding affinities to estrogen receptors and cytostatic activity. Certain derivatives showed activity against leukemia and mammary tumor cell lines, with some increasing the lifespan of mice with P388 leukemia. The findings suggest potential therapeutic applications in cancer treatment, particularly for breast cancer (Ambros, von Angerer, & Wiegrebe, 1988).

Melatonin Receptor Research

Compounds structurally related to (2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol have been studied as melatonin analogues. These studies aim to understand the binding site of the melatonin receptor. Findings from these studies contribute to the development of agonists and antagonists for melatonin receptors, which can have implications in treating various disorders related to melatonin imbalance (Faust et al., 2000).

Antimicrobial and Antioxidant Properties

Research into novel indoloisoquinoline derivatives has explored their antimicrobial and antioxidant properties. Some derivatives have shown significant activity against various bacterial and fungal strains and demonstrated strong radical scavenging and metal chelating impacts. These properties indicate potential applications in treating infections and as antioxidants (Verma et al., 2020).

Synthesis and Chemical Properties

Extensive research has been conducted on the synthesis and chemical properties of indoloisoquinolines. Understanding these properties is crucial for developing new compounds with potential therapeutic applications. Studies have focused on the synthesis methods, reaction mechanisms, and structural analysis of these compounds (Karchuganova et al., 2020).

properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol

InChI

InChI=1S/C17H19NO3/c1-21-13-3-2-12-5-7-18-6-4-11-8-15(19)16(20)9-14(11)17(12,18)10-13/h2-3,5,8-9,13,19-20H,4,6-7,10H2,1H3/t13-,17-/m0/s1

InChI Key

GNBQGLMYBIWCOO-GUYCJALGSA-N

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)O)O)C=C1

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)O)O)C=C1

synonyms

erysopine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol
Reactant of Route 2
(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol
Reactant of Route 3
(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol
Reactant of Route 4
(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol
Reactant of Route 5
(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol
Reactant of Route 6
(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol

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